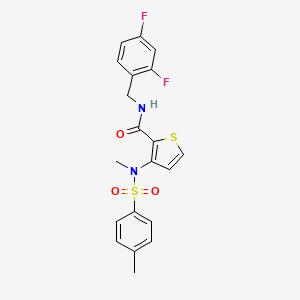

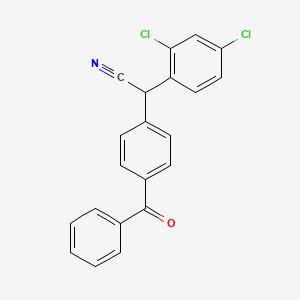

![molecular formula C18H18ClNO4 B2969609 [2-(4-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 378226-54-1](/img/structure/B2969609.png)

[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate, also known as EAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EAA is a derivative of N-phenylanthranilic acid and has been studied for its biological and pharmacological activities.

Scientific Research Applications

Quantum Chemical Studies and Corrosion Inhibition

A theoretical study investigated the quantum chemical properties of quinoxalines compounds, including a structurally related compound, to understand their corrosion inhibition efficiency for copper in acidic environments. Quantum chemical parameters such as the highest occupied molecular orbital energy, the lowest unoccupied molecular orbital energy, and other molecular properties were calculated to establish a relationship between the molecular structure and inhibition efficiency. This research underscores the significance of theoretical chemistry in predicting the behavior of chemical compounds in industrial applications (Zarrouk et al., 2014).

Advanced Oxidation Processes for Wastewater Treatment

Research on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes highlighted the formation of organic intermediates such as ethyl acetate and oxalic acid. This study is relevant for understanding how structurally similar compounds might behave under similar conditions, providing insights into the environmental fate and treatment options for a wide range of contaminants (Sun & Pignatello, 1993).

Catalytic Reduction and Synthesis Applications

The catalytic reduction of ethyl chloroacetate by cobalt(I) salophen was explored, revealing the production of ethyl acetate among other products. This research demonstrates the utility of catalytic processes in synthesizing or transforming chemicals, which could be applicable to the synthesis or modification of compounds like "[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate" (Moad et al., 2002).

Antitumor Activity and Crystal Structure Analysis

A study focused on the synthesis and antitumor activity of a compound synthesized from ethyl 2-chloroacetate. The research included crystal structure determination and revealed distinct inhibition of cancer cell proliferation. This illustrates the potential for compounds with similar structures to be used in the development of antitumor agents (Liu et al., 2018).

properties

IUPAC Name |

[2-(4-ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-2-23-16-9-7-15(8-10-16)20-17(21)12-24-18(22)11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWNEJUTCPULEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

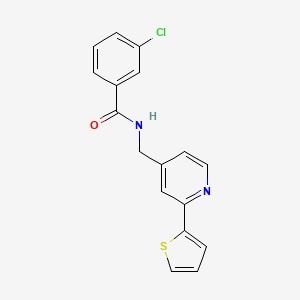

![methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate](/img/structure/B2969526.png)

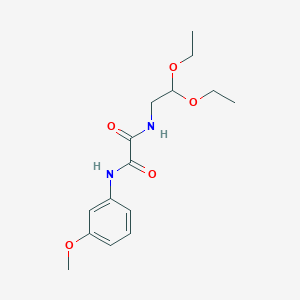

![2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2969531.png)

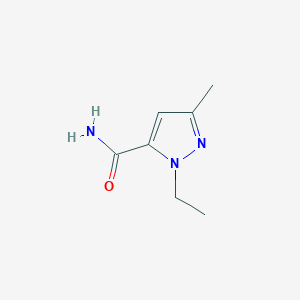

![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2969532.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2969533.png)

![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)

![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)